molecular formula C24H25N5O3S B2427522 N-(4-ethoxybenzyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1251544-69-0

N-(4-ethoxybenzyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2427522
CAS No.: 1251544-69-0
M. Wt: 463.56
InChI Key: MINKMZFTOIYFTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product. The efficiency of the synthesis is evaluated based on the yield of the product and the number of steps in the synthesis .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. NMR provides information on the number and type of atoms in the molecule and their connectivity, while IR spectroscopy provides information on the functional groups present. X-ray crystallography provides a three-dimensional picture of the molecule .


Chemical Reactions Analysis

The chemical reactions of an organic compound are determined by its functional groups. Each functional group has characteristic reactions that it undergoes. The reactions can be used to transform the compound into other compounds or to determine the presence of the functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the molecule and can be measured experimentally .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : The compound has been explored in the context of chemical synthesis and characterization. For example, a study by Ahmed et al. (2020) involved the synthesis of similar triazole derivatives with a focus on π-hole tetrel bonding interactions, highlighting the compound's potential in advanced chemical synthesis and molecular interaction studies (Ahmed et al., 2020).

  • Structural Elucidation : Research by Alotaibi et al. (2018) involved structural elucidation of a related triazole derivative, demonstrating the importance of these compounds in understanding molecular structures through spectroscopic and X-ray characterization (Alotaibi et al., 2018).

Biological and Pharmaceutical Applications

  • Enzymatic Potential : A study by Arfan et al. (2018) investigated the enzymatic potential of new triazole derivatives, revealing their potential in inhibiting cholinesterase enzymes. This suggests the applicability of similar compounds in therapeutic contexts, particularly in relation to neurodegenerative diseases (Arfan et al., 2018).

  • Anticancer Properties : The compound's structural relatives have been studied for their anti-cancer properties. For example, a study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole emphasized the potential of such compounds as EGFR inhibitors, which are crucial in cancer treatment (Karayel, 2021).

  • Antimicrobial Activities : The synthesis and antimicrobial activities of related triazole derivatives have been a subject of research, as seen in a study by Bekircan et al. (2015), indicating potential applications in developing new antimicrobial agents (Bekircan et al., 2015).

Molecular and Electronic Studies

  • Molecular Stability and Docking Studies : Triazole derivatives have been studied for their molecular stabilities and docking capabilities, as shown in a study by Beytur and Avinca (2021). This type of research is fundamental in drug design and understanding molecular interactions (Beytur & Avinca, 2021).

  • Synthesis and Cytotoxicity Analysis : Another dimension of research is the synthesis and analysis of cytotoxicity of similar compounds, as demonstrated by Hassan et al. (2014). This provides insights into the safety and therapeutic potential of these compounds in medical applications (Hassan et al., 2014).

Mechanism of Action

The mechanism of action of an organic compound, particularly a drug, describes how the compound interacts with biological systems to produce its effects. This often involves binding to a specific target molecule in the body and modulating its activity .

Safety and Hazards

The safety and hazards of an organic compound are evaluated based on its toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on an organic compound could involve developing new synthetic routes, studying new reactions, investigating its mechanism of action, or exploring its potential applications .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-5-32-19-11-9-17(10-12-19)14-25-23(30)22-15(2)26-24(33-22)21-16(3)29(28-27-21)18-7-6-8-20(13-18)31-4/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINKMZFTOIYFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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